molecular formula C8H11BrF2 B2868982 1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane CAS No. 2287310-29-4

1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane

Cat. No.: B2868982
CAS No.: 2287310-29-4
M. Wt: 225.077
InChI Key: ZBUNLGPLXUIFJU-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromomethyl group and a difluoromethylidene group

Scientific Research Applications

1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its role in developing pharmaceuticals with unique properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Safety and Hazards

(Bromomethyl)cyclohexane should be stored in cool, dry conditions in well-sealed containers . It is incompatible with strong bases and strong oxidizing agents . More specific safety and hazard information is not available in my current knowledge base.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane typically involves the bromination of cyclohexane derivatives followed by difluoromethylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and difluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the difluoromethylidene group can yield difluoromethyl derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield substituted cyclohexane derivatives.
  • Oxidation reactions produce alcohols or ketones.
  • Reduction reactions result in difluoromethyl derivatives.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The difluoromethylidene group can influence the compound’s reactivity and stability, affecting its overall biological activity.

Comparison with Similar Compounds

    1-(Bromomethyl)cyclohexane: Lacks the difluoromethylidene group, making it less reactive in certain chemical reactions.

    4-(Difluoromethylidene)cyclohexane: Lacks the bromomethyl group, affecting its substitution reactions.

Properties

IUPAC Name

1-(bromomethyl)-4-(difluoromethylidene)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrF2/c9-5-6-1-3-7(4-2-6)8(10)11/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUNLGPLXUIFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(F)F)CCC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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